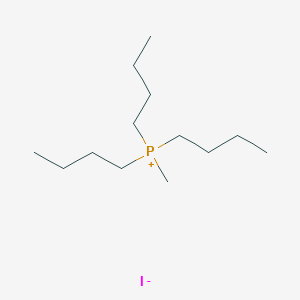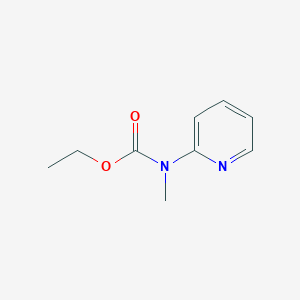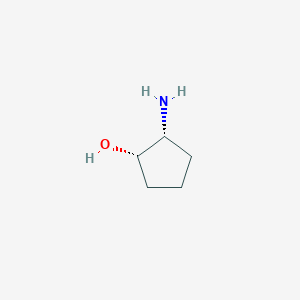
Tributylmethylphosphonium Iodide
概要
説明
Tributylmethylphosphonium iodide is not directly mentioned in the provided papers, but related compounds and their properties can give us insights into its characteristics. Phosphonium iodides are a class of organophosphorus compounds that are typically synthesized through the reaction of a phosphine with an alkyl halide. They are known for their use in various organic reactions and as intermediates in the synthesis of other compounds.
Synthesis Analysis
The synthesis of related phosphonium iodides involves the reaction of a phosphine with an alkyl halide. For example, iodomethyltriphenylphosphonium iodide is prepared by reacting triphenylphosphine with methylene iodide in dichloromethane, forming colorless needle-like crystals . Similarly, bis(methyltriphenylphosphonium) octaiodide is synthesized by reacting methyltriphenylphosphonium iodide with iodine in ethanol . These methods suggest that tributylmethylphosphonium iodide could potentially be synthesized through a similar pathway, involving the reaction of a suitable tributylphosphine with an alkyl iodide.
Molecular Structure Analysis
The molecular structure of phosphonium iodides is typically characterized by X-ray crystallography. For instance, the crystal structure of iodomethyltriphenylphosphonium iodide shows discrete monomeric units with surprisingly short I-I distances, indicating strong interactions within the crystal lattice . The molecular structure of these compounds is crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
Phosphonium iodides are involved in various chemical reactions. For example, they can participate in the Arbuzov reaction, where alkyl diphenylphosphinites react with alkyl halides to form phosphonium ions, which then decompose to phosphine oxides . The gallium triiodide-catalyzed synthesis of α-amino phosphonates also demonstrates the utility of iodides in facilitating organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonium iodides are influenced by their molecular structure. For instance, the crystalline nature of these compounds, as seen in methyltrineopentyloxyphosphonium iodide, can affect their stability and reactivity . The interaction of phosphonium iodides with other molecules, such as in halogen bonding, can lead to a variety of structural features and influence the overall properties of the compounds .
科学的研究の応用
1. Copolymerization Studies
Tributylvinylphosphonium iodide has been investigated for its role in copolymerization. It was studied alongside tributylvinylphosphonium bromide, focusing on their solid solutions. X-ray-initiated polymerization of the pure iodide was explored, revealing unique polymerization rate curves and activation energies (Chen & Grabar, 2007).
2. Intermediates in Phosphane Assisted Methylation
Research has been conducted on (Methylseleno)tri-n-butylphosphonium iodide, characterizing its charge distribution and bond situation through quantum chemical methods. This study provides insight into its use as an intermediate in methylation processes (Pietschnig, Spirk, Rechberger, & Merz, 2008).
3. Mechanistic Insights into the Arbuzov Reaction
The Arbuzov reaction, involving the interaction of triethyl phosphite with elemental iodine, was examined to understand the formation of iodotriethyl-phosphonium iodide. This research provides valuable mechanistic insights into this important chemical reaction (Skowronska, Pakulski, Michalski, Cooper, & Trippett, 1980).
4. Palladium-Catalyzed Decarbonylative Iodination
A study on palladium-catalyzed iodination of aryl and vinyl carboxylic acids involved the formation of a phosphonium salt. This research highlights a novel approach in catalysis and has implications for the synthesis of complex drug-like scaffolds (Boehm, Martini, Lee, Cacherat, & Morandi, 2021).
5. Nanostructuration of Ionic Liquids
Research on phosphonium ionic liquids, including tributyl(methyl)phosphonium methylsulfate, has provided insights into their nanostructuration effect on semicrystalline fluorinated copolymers. This study contributes to the understanding of ionic liquid interactions in polymer matrices (Yang, Pruvost, Livi, & Duchet-Rumeau, 2015).
Safety And Hazards
将来の方向性
Iodine clocks, which are fascinating nonlinear chemical systems, have a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
特性
IUPAC Name |
tributyl(methyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZMYANQLOCZOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375025 | |
| Record name | Tributyl(methyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylmethylphosphonium Iodide | |
CAS RN |
1702-42-7 | |
| Record name | Tributylmethylphosphonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1702-42-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl(methyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)

